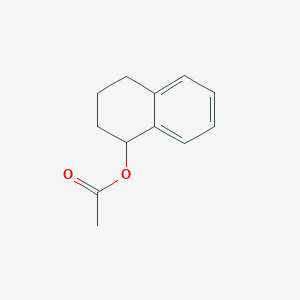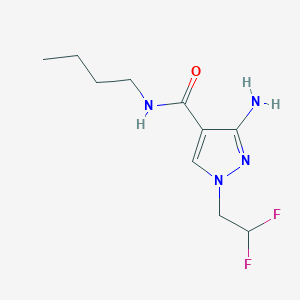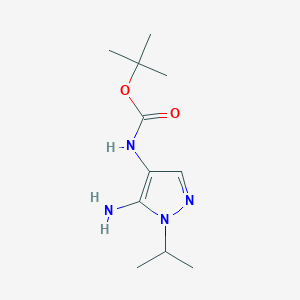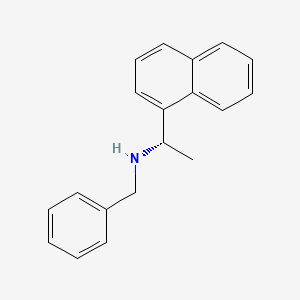
1-Acetoxytetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxytetralin is an organic compound that belongs to the class of acetates It is derived from tetralin, a hydrogenated derivative of naphthalene
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetoxytetralin can be synthesized through the acetylation of tetralin-1-ol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-Acetoxytetralin undergoes various chemical reactions, including:
Elimination Reactions: It can undergo 1,4-elimination to produce acetic acid and a corresponding alkene.
Substitution Reactions: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Elimination Reactions: Deuterium substitution and metastable ion defocusing methods are commonly used to study the elimination of acetic acid from this compound.
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed:
Elimination Reactions: The major product is acetic acid along with the corresponding alkene.
Substitution Reactions: The products depend on the substituent introduced, such as alcohols or ethers.
科学的研究の応用
Chemistry: It is used as a model compound to study elimination and substitution reactions.
Biology: Research has explored its role in biological systems, particularly in the context of metabolic pathways.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties.
作用機序
The mechanism of action of 1-acetoxytetralin involves the elimination of acetic acid through a highly regiospecific 1,4-elimination process. This mechanism closely parallels the loss of water from tetralin-1-ol in terms of specificity . The elimination of acetic acid occurs without an isotope effect and with minimal release of kinetic energy . Competitive with acetic acid loss is the elimination of ketene, which occurs through a four-centered transition state .
類似化合物との比較
1-Acetoxytetralin can be compared with other similar compounds such as:
2-Acetoxytetralin: Exhibits a more traditional 1,2-elimination of acetic acid.
Tetralin-1-ol: Undergoes 1,3-elimination of water, contrasting with the 1,4-elimination of acetic acid in this compound.
Caryophyllene and p-allyltoluene: Identified as major components in essential oils along with this compound.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1,2,3,4-tetrahydronaphthalen-1-yl acetate |
InChI |
InChI=1S/C12H14O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3 |
InChIキー |
XAEPSGWPSVIKND-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744681.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11744692.png)

![1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride](/img/structure/B11744703.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)

![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)

![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
